molecular formula C9H17NO2 B601595 (2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate CAS No. 79199-62-5

(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate

Cat. No. B601595
CAS RN: 79199-62-5
M. Wt: 171.24
InChI Key:
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Description

“(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate” is a chemical compound with the molecular formula C8H15NO2. It is a derivative of piperidine, a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of “(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate” is represented by the SMILES string 1S/C8H15NO2.ClH/c1-6-3-4-9-7 (5-6)8 (10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 . This indicates that the molecule consists of a piperidine ring with a methyl group and an ethyl carboxylate group attached .


Physical And Chemical Properties Analysis

“(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate” is a solid compound . It does not have a flash point, indicating that it is not flammable under normal conditions .

Scientific Research Applications

Synthesis Optimization

  • Optimized Synthesis : The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate from (S)-1-phenylethanamine and ethyl 2-oxoacetate has been optimized, significantly improving the overall yield from 17.0% to 47.6%, thereby reducing production costs (Z. Can, 2012).

Chemical Reactions and Applications

  • Phosphine-Catalyzed Annulation : Ethyl 2-methyl-2,3-butadienoate, which can undergo [4 + 2] annulation with N-tosylimines, forms adducts that include ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, displaying complete regioselectivity and excellent yields (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
  • Palladium-Catalyzed Aminocarbonylation : Alkoxycarbonylpiperidines, such as ethyl nipecotate and ethyl isonipecotate, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of various iodo compounds, showing differing chemoselectivity towards carboxamides and ketocarboxamides (A. Takács, Zsuzsanna Kabak-Solt, Gábor Mikle, L. Kollár, 2014).

Conformational Analysis

Pharmaceutical Applications

  • Synthesis of Aminopipecolic Acids : The synthesis of (2S,4S)- and (2S,4R)-4-aminopipecolic acid, crucial for solid-phase peptide synthesis, was achieved from ethyl (2S)-4-oxo-1-(1-phenylethyl)piperidine-2-carboxylate (F. Machetti, F. M. Cordero, F. Sarlo, A. Papini, M. C. Alcaro, A. Brandi, 2004).

Drug Design and Analysis

Safety And Hazards

This compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It should be handled with appropriate personal protective equipment to avoid direct contact .

properties

IUPAC Name

ethyl (2S,4R)-4-methylpiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBNOCBWSUHAAA-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H](CCN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901179419
Record name 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,4R)-Ethyl 4-methylpiperidine-2-carboxylate

CAS RN

79199-62-5
Record name 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79199-62-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901179419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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